3,4-dihydro-1H-2,3-benzoxazine hydrochloride

Descripción general

Descripción

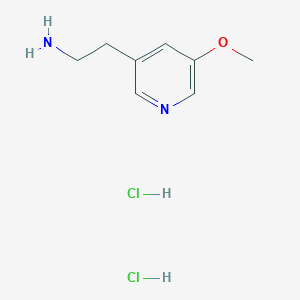

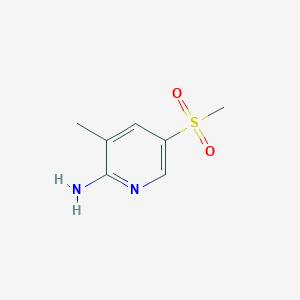

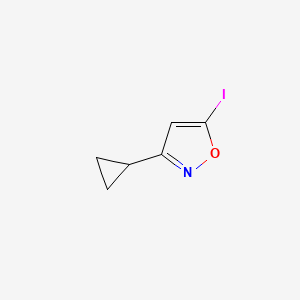

3,4-dihydro-1H-2,3-benzoxazine hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is a powder with a molecular weight of 171.63 . It is used as a pharmaceutical intermediate . It has been used in the synthesis of a highly sensitive and selective fluorescent chemosensor .

Synthesis Analysis

The synthesis of benzoxazine derivatives has been achieved using conventional methods and solvent-free microwave thermolysis . The solvent-free microwave thermolysis is a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-1H-2,3-benzoxazine has been characterized by single crystal X-ray diffraction and other physicochemical techniques .Physical And Chemical Properties Analysis

3,4-dihydro-1H-2,3-benzoxazine hydrochloride is a powder that has a melting point of 180-182°C . It has a molecular weight of 171.63 .Aplicaciones Científicas De Investigación

Plant Defense Metabolites and Antimicrobial Scaffolds

Benzoxazinoids, including 3,4-dihydro-1H-2,3-benzoxazine hydrochloride, are specialized metabolites produced by certain plants like maize and wheat. These compounds play crucial roles in plant defense against biological threats and allelopathy. The antimicrobial potential of benzoxazinoids has been explored, highlighting their effectiveness against pathogenic fungi and bacteria. The 1,4-benzoxazin-3-one backbone, in particular, has shown promise as a scaffold for designing new antimicrobial compounds. Studies have demonstrated the potential of synthetic derivatives of 1,4-benzoxazin-3-one to possess potent antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating significant efficacy against fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Organic Synthesis and Biological Activities

The synthesis and biological activities of 1,2-oxazines, including 1,2-benzoxazines, have been extensively reviewed, showcasing their significance in organic synthesis for creating both natural and synthetic compounds. These derivatives are recognized for a broad spectrum of pharmacological actions such as antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant effects. This diversity makes benzoxazine derivatives valuable for chemists aiming to develop novel compounds with enhanced efficacy and safety (Siddiquia, Alama, & Ahsana, 2010).

Medicinal Chemistry and Therapeutic Potential

Benzoxazine compounds, including 3,4-dihydro-1H-2,3-benzoxazine hydrochloride, are pivotal in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer effects. The versatility and bioactivity profile of benzoxazine derivatives have led to increased interest from medicinal chemists in discovering novel derivatives as potential therapeutic candidates. This review discusses recent advances in benzoxazine derivatives, highlighting their pharmacological properties and potential as new drug candidates (Tang, Tan, Chen, & Wan, 2022).

Safety And Hazards

The safety information for 3,4-dihydro-1H-2,3-benzoxazine hydrochloride indicates that it should be stored in a cool, dry place and proper ventilation should be ensured . It is incompatible with oxidizing agents . The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

3,4-dihydro-1H-2,3-benzoxazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWFVFYUKLHKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CON1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-1H-2,3-benzoxazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)

![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)